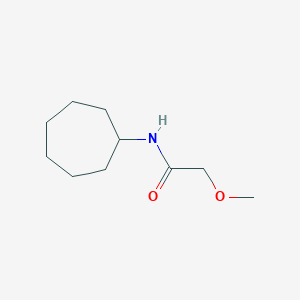
2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one, also known as phthalazinone, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 258.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is not fully understood, but it is believed to act through the inhibition of protein kinases. By inhibiting these enzymes, 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee may disrupt the signaling pathways that are involved in cancer cell growth and proliferation. It may also interfere with the replication of viruses and bacteria by disrupting their ability to phosphorylate proteins.
Biochemical and Physiological Effects:
Phthalazinone has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Phthalazinone has also been shown to inhibit the growth of a variety of viruses and bacteria, including herpes simplex virus, human cytomegalovirus, and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is its broad-spectrum activity against a variety of pathogens and cancer cells. It also has a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is its poor solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee derivatives that may have improved activity and selectivity against specific targets. Additionally, the use of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee in combination with other drugs or therapies may enhance its effectiveness and reduce the risk of resistance. Overall, the study of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee has the potential to lead to the development of new and effective treatments for a variety of diseases.
Métodos De Síntesis
Phthalazinone can be synthesized through various methods, including the reaction of phthalic anhydride with 1,2-diaminocyclohexane in the presence of a catalyst, such as zinc chloride, or by the reaction of phthalic anhydride with piperidine in the presence of acetic anhydride. The reaction typically takes place under reflux conditions and yields 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee as a white crystalline solid.
Aplicaciones Científicas De Investigación
Phthalazinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Phthalazinone has also been investigated for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Propiedades
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-8-4-1-5-9-17)11-18-15(20)13-7-3-2-6-12(13)10-16-18/h2-3,6-7,10H,1,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHXVWPLLYQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(ethylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7645420.png)
![N-cyclopropyl-N'-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]oxamide](/img/structure/B7645439.png)
![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)

![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)